molecular formula C25H48O2 B082189 Propyl (Z)-docos-13-enoate CAS No. 10507-48-9

Propyl (Z)-docos-13-enoate

Cat. No.: B082189
CAS No.: 10507-48-9
M. Wt: 380.6 g/mol
InChI Key: ZBCJNEVCBQAZRU-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl (Z)-docos-13-enoate is a monounsaturated fatty acid ester comprising a 22-carbon chain (docos-13-enoate) with a Z-configured double bond at position 13, esterified to a propyl group. Esters of unsaturated fatty acids are often studied for their physicochemical properties, including viscosity, solubility, and thermal stability, which vary with alkyl chain length and branching .

Properties

CAS No.

10507-48-9

Molecular Formula

C25H48O2

Molecular Weight

380.6 g/mol

IUPAC Name

propyl (Z)-docos-13-enoate

InChI

InChI=1S/C25H48O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25(26)27-24-4-2/h11-12H,3-10,13-24H2,1-2H3/b12-11-

InChI Key

ZBCJNEVCBQAZRU-QXMHVHEDSA-N

SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCC

Other CAS No.

10507-48-9

Origin of Product

United States

Comparison with Similar Compounds

Octyl (Z)-Docos-13-Enoate

Structural Differences: The octyl ester variant features a longer, straight-chain alkyl group (C8) compared to the propyl (C3) group. This increases its molecular weight and likely enhances lipophilicity. Applications: Market reports highlight its widespread use across industries, with historical consumption data tracked since 1995. Market Data: The compound’s global consumption is extensively documented, with projections extending to 2044. Reports include granular data on distribution channels, marketing strategies, and regional trends, suggesting its commercial significance .

Isopropyl (Z)-Docos-13-Enoate

Structural Differences: The isopropyl group introduces branching, which typically reduces melting points and alters solubility compared to linear alkyl chains. Physicochemical Properties: With the formula C25H48O2 (CAS 10507-50-3), its branched structure may lower crystallinity, enhancing suitability for emulsions or coatings. Availability: P&S Chemicals lists this compound as available for quotation, indicating niche industrial or research applications .

Taxane Ester Analogs

For example:

  • Propyl analog : Exhibits moderate activity in preclinical studies.
  • sec-Butyl analog: Enhanced stability due to steric hindrance from branching. These findings suggest that alkyl chain modifications in this compound could similarly affect its bioactivity or stability in pharmaceutical contexts .

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula CAS Number Alkyl Chain Key Characteristics
This compound C25H48O2 Not provided C3 (linear) Inferred higher volatility vs. octyl
Octyl (Z)-docos-13-enoate C30H58O2 EC 243-292-7 C8 (linear) High lipophilicity; commercial dominance
Isopropyl (Z)-docos-13-enoat C25H48O2 10507-50-3 C3 (branched) Potential for enhanced solubility

Research Findings and Implications

  • Industrial Use: Octyl (Z)-docos-13-enoate’s extensive market presence underscores its utility in sectors requiring stable, long-chain esters. Propyl variants may serve in applications demanding lower viscosity .
  • Biological Activity: Taxane analogs highlight the importance of alkyl chain length in drug design. This compound’s unsaturated structure could offer unique interactions in drug delivery systems .
  • Synthetic Challenges: emphasizes purity challenges in propyl ester synthesis (e.g., propyl guaiacol had 71.5% purity), suggesting similar complexities may apply to this compound .

Q & A

Q. How can PICOT frameworks guide hypothesis-driven research on this compound?

  • Methodological Answer : Structure questions using:
  • Population : Specific cell lines or animal models.
  • Intervention : Dose-response or combinatorial treatments.
  • Comparison : Baseline vs. modified formulations.
  • Outcome : Quantitative metrics (e.g., IC₅₀, bioavailability).
  • Time : Acute vs. chronic exposure.
    This framework ensures clarity and reproducibility in experimental goals .

Data Management and Reproducibility

Q. What protocols ensure transparent data sharing for studies involving this compound?

  • Methodological Answer : Adhere to FAIR principles:
  • Findable : Deposit datasets in public repositories (e.g., PubChem, Figshare) with unique DOIs.
  • Accessible : Use open-access formats (e.g., .csv, .mnova).
  • Interoperable : Annotate metadata using controlled vocabularies (e.g., ChEBI for chemical terms).
  • Reusable : Provide detailed experimental protocols in supplementary materials .

Q. How can researchers mitigate biases in interpreting bioactivity data for this compound?

  • Methodological Answer : Implement blinding in assays, use randomized sample allocation, and apply statistical corrections (e.g., Bonferroni for multiple comparisons). Independent replication by third-party labs is critical for high-impact claims .

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